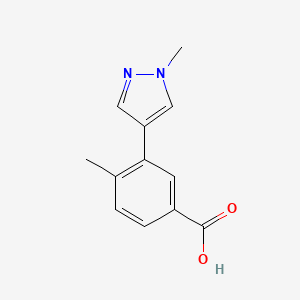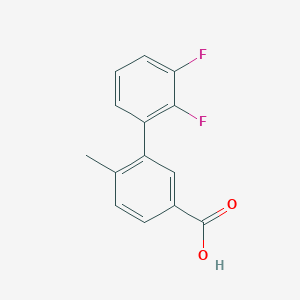![molecular formula C17H18BrNO B7936295 N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine](/img/structure/B7936295.png)
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine is an organic compound with the molecular formula C17H18BrNO It is characterized by the presence of a benzyloxy group, a bromophenyl group, and a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzyloxy and bromophenyl groups may facilitate binding to target proteins or enzymes, while the cyclopropanamine moiety may influence the compound’s reactivity and stability. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine include:
- N-{[5-(benzyloxy)-2-chlorophenyl]methyl}cyclopropanamine
- N-{[5-(benzyloxy)-2-fluorophenyl]methyl}cyclopropanamine
- N-{[5-(benzyloxy)-2-iodophenyl]methyl}cyclopropanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
N-[(2-bromo-5-phenylmethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-17-9-8-16(10-14(17)11-19-15-6-7-15)20-12-13-4-2-1-3-5-13/h1-5,8-10,15,19H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLBELCBALOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide](/img/structure/B7936213.png)
![3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide](/img/structure/B7936218.png)





![[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B7936254.png)

![[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine](/img/structure/B7936274.png)
![N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936284.png)
![N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936292.png)
![N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936299.png)
![N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936305.png)
